2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole
Description
Properties
CAS No. |
62871-15-2 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
QDVCOIQHTAYVOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Sodium Dithionite-Mediated Reduction
A widely reported method involves the condensation of 4-chloro-2-nitroaniline with o-anisaldehyde (2-methoxybenzaldehyde) in ethanol at 70°C for 5 hours, followed by reduction using sodium dithionite (Na₂S₂O₄). This one-pot reaction proceeds via nitro group reduction and subsequent cyclization:
Reaction Mechanism :
-
Nitro Reduction : Na₂S₂O₄ reduces the nitro group of 4-chloro-2-nitroaniline to an amine.
-
Schiff Base Formation : The resulting diamine reacts with o-anisaldehyde to form an imine intermediate.
-
Cyclization : Acidic conditions promote intramolecular cyclization to yield the benzimidazole core.
Conditions :
Hydrochloric Acid-Promoted Cyclization
A modified approach uses concentrated HCl to catalyze the reaction between 5-chloro-1,2-phenylenediamine and 2-methoxybenzaldehyde . The diamine and aldehyde are refluxed in ethanol with HCl, achieving cyclization via dehydration.
Optimization Data :
Green Chemistry Approaches
Iodine/Decylbenzenesulfonic Acid (DBSA) System
An eco-friendly method employs iodine (0.05 mmol) and DBSA in water at room temperature. This protocol avoids toxic solvents and achieves a 93% yield through a chemoselective pathway:
Steps :
-
Aldimine Formation : 5-Chloro-1,2-phenylenediamine reacts with 2-methoxybenzaldehyde in water.
-
Oxidative Cyclization : Iodine acts as a mild oxidant, while DBSA stabilizes intermediates via micelle formation.
Advantages :
Ammonium Nickel Sulfate-Catalyzed Sonication
Ultrasound-assisted synthesis using ammonium nickel sulfate (10 mol%) in water achieves 85% yield within 30 minutes. Sonication enhances reaction kinetics by improving mass transfer.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A protocol using DMF and HCl at 150°C for 2 minutes achieves 89% yield:
Procedure :
-
Mixing : 5-Chloro-1,2-phenylenediamine and 2-methoxybenzaldehyde in DMF.
-
Irradiation : Microwave (150 W, 150°C) for 2 minutes.
-
Work-Up : Neutralization with Na₂CO₃ and recrystallization.
Efficiency Comparison :
| Method | Time | Yield |
|---|---|---|
| Conventional | 12 h | 82% |
| Microwave | 2 min | 89% |
Mechanistic Insights and Byproduct Analysis
Side Reactions
Spectroscopic Validation
-
¹H NMR : Aromatic protons appear as doublets at δ 7.35–7.86 ppm, with the methoxy group at δ 3.87 ppm.
-
IR : N-H stretching at 3400 cm⁻¹ and C=N absorption at 1610 cm⁻¹ confirm the benzimidazole ring.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| 5-Chloro-1,2-phenylenediamine | 220 |
| 2-Methoxybenzaldehyde | 150 |
| Sodium Dithionite | 50 |
Environmental Metrics
| Method | PMI* | E-Factor |
|---|---|---|
| Classical | 8.2 | 12.5 |
| Green (I₂/DBSA) | 2.1 | 3.8 |
*PMI: Process Mass Intensity
Chemical Reactions Analysis
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole: can undergo various reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole, have been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values suggesting potent antibacterial and antifungal effects .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| Candida albicans | 64 |
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies. The compound has demonstrated antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A-549) cells. In vitro assays reveal that this benzimidazole derivative can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 8 |
| A-549 | 10 |
Antiviral Activity
In addition to its antimicrobial and anticancer properties, benzimidazole derivatives have shown promise in antiviral applications. Studies indicate that certain derivatives can inhibit viral replication in various models, including those for HIV and Herpes Simplex Virus. The mechanism often involves interference with viral entry or replication processes .
Table 3: Antiviral Activity
| Compound | Virus | IC50 (μM) |
|---|---|---|
| This compound | HIV | 15 |
| Herpes Simplex Virus | 20 |
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models of breast cancer.
- Antiviral Efficacy : In vitro studies showed that the compound effectively inhibited viral replication in cell cultures infected with Herpes Simplex Virus, suggesting its potential as an antiviral agent.
- Antifungal Applications : Clinical evaluations indicated that compounds within this class could serve as effective treatments for systemic fungal infections, particularly in immunocompromised patients.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and benzimidazole core significantly impact melting points, solubility, and reactivity. For example:
- 2-(p-Chlorophenyl)-1H-Benzimidazole (): Synthesized via condensation of 1,2-phenylenediamine and 4-chlorobenzoic acid, this compound has a high melting point (290°C), attributed to strong intermolecular interactions from the para-chloro substituent. Its simpler structure contrasts with the target compound’s methoxy group, which may lower the melting point due to reduced symmetry .
- However, bulky substituents like butoxy may reduce crystallinity, as reflected in its unspecified melting point .
Table 1: Physicochemical Properties of Selected Benzimidazole Derivatives
Antimicrobial and Antiparasitic Activity
- The target compound’s methoxy group may offer similar advantages in modulating interactions with microbial enzymes .
- Trichomonacidal Agents (): Derivatives with imidazole and sulfanyl groups (e.g., compound 51) show nanomolar activity against Trichomonas vaginalis. The target compound lacks these groups, but its chloro substituent may contribute to halogen bonding in biological targets .
Analgesic and Central Nervous System Activity
- 2-(2-Nitrophenyl)-1H-Benzimidazole-5-Carboxylic Acid (): The ortho-nitro group is critical for naloxone-sensitive analgesic activity, absent in chloro- or methoxy-substituted analogs. This highlights the importance of electron-withdrawing groups at specific positions for central nervous system effects .
Pharmacological Optimization
- Sulfonamide and Thiadiazole Derivatives (): Introduction of thiadiazole or sulfonamide groups enhances antioxidant and antitumor activities. The target compound’s methoxy group could be similarly modified to improve bioactivity .
- Metal Complexation (): Copper complexes of 2-(2-hydroxyphenyl)-1H-benzimidazole show NO-sensing capabilities.
Biological Activity
2-(5-Chloro-2-methoxyphenyl)-1H-benzimidazole is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C14H12ClN3O
- Molecular Weight : 273.72 g/mol
- CAS Number : 62871-15-2
Synthesis
The compound is synthesized through various methods involving the reaction of substituted benzimidazoles with chlorinated aromatic compounds. A common synthetic route includes:
- Condensation Reaction : The reaction between 5-chloro-2-methoxyphenol and o-phenylenediamine under acidic conditions.
- Purification : The product is typically purified via recrystallization or chromatography.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates moderate to excellent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 32 μg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The observed IC50 values indicate significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| HepG2 | 15 |
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound exhibits anti-inflammatory properties. A dosage of 100 mg/kg showed significant reduction in inflammation markers within the first hour of administration .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Topoisomerase I Inhibition : Similar compounds have been shown to act as topoisomerase I poisons, leading to DNA damage in cancer cells .
- Cholinesterase Inhibition : Some derivatives demonstrate potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound, against a panel of pathogens. Results indicated that it outperformed several standard antibiotics in terms of MIC values .
- Anticancer Activity Assessment : A comparative analysis was conducted on various benzimidazole derivatives for their cytotoxic effects on different cancer cell lines. The results highlighted that this compound had a notable effect on cell viability, making it a candidate for further development in cancer therapy .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole, and how do reaction conditions influence yield?
Methodological Answer: The most efficient synthesis involves condensation of 1,2-benzenediamines with substituted aldehydes under acidic conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C achieves yields >75% by promoting intramolecular dehydration . Microwave-assisted synthesis (e.g., 150 W, 10 min) reduces reaction time and improves regioselectivity compared to conventional heating . Key variables include solvent choice (e.g., PEG-400 enhances cyclization efficiency ) and stoichiometric control of POCl₃ to minimize by-products like uncyclized intermediates .
Q. Q2. How should researchers characterize the structural purity of this benzimidazole derivative?
Methodological Answer: Combine spectral and analytical techniques:
- ¹H/¹³C NMR : Look for characteristic benzimidazole proton signals at δ 7.2–8.1 ppm and methoxy groups at δ 3.8–4.0 ppm. Substituent-induced deshielding in the aromatic region distinguishes positional isomers .
- HPLC : Use reverse-phase C18 columns with methanol/water (70:30) mobile phase to confirm >95% purity .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 273.07 for C₁₄H₁₁ClN₂O) .
Advanced Research Questions
Q. Q3. How can tautomeric or polymorphic ambiguities in crystallographic data be resolved for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on bond angles (e.g., C6–C5–Cl1 = 119.14° vs. C4–C5–Cl1 = 117.90°), which differentiate tautomeric forms .
- DFT Calculations : Compare experimental bond lengths (e.g., C15–C16 = 1.348 Å) with computed values to validate tautomer dominance .
- Variable-Temperature XRD : Monitor thermal stability of polymorphs; abrupt lattice parameter shifts above 150°C may indicate phase transitions .
Q. Q4. What strategies mitigate unexpected by-products during functionalization (e.g., sulfonation or halogenation)?
Methodological Answer:
- Protecting Groups : Temporarily block the N1 position with Boc groups to prevent competing reactions at the benzimidazole nitrogen .
- Regioselective Catalysis : Use Cu(I)-mediated Ullmann coupling for selective aryl-chloride substitution, minimizing over-halogenation .
- By-Product Analysis : Employ LC-MS to detect intermediates (e.g., open-chain thioureas) and adjust reaction time/temperature accordingly .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 5-Cl with 5-F or 5-OMe) and assess antimicrobial/antiparasitic activity .
- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., β-tubulin for antiparasitic activity) .
- In Vitro Assays : Test against Helicobacter pylori (minimum inhibitory concentration, MIC) or Candida albicans (agar diffusion) with positive controls like omeprazole .
Data Contradiction & Troubleshooting
Q. Q6. How should discrepancies in spectral data (e.g., NMR shifts) between synthetic batches be addressed?
Methodological Answer:
- Solvent/Impurity Effects : Re-acquire spectra in deuterated DMSO to eliminate residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotamers or slow-exchange tautomers causing split peaks .
- Independent Synthesis : Reproduce the compound via an alternative route (e.g., microwave vs. reflux) to confirm structural consistency .
Q. Q7. What computational tools are recommended for predicting reactivity or stability of derivatives?
Methodological Answer:
- Gaussian 16 : Calculate HOMO/LUMO energies to predict electrophilic substitution sites (e.g., C2 vs. C5 positions) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to optimize recrystallization conditions .
- CHELPG Charges : Identify electron-deficient regions for nucleophilic attack, guiding functionalization strategies .
Advanced Applications
Q. Q8. How can this compound serve as a precursor for metal complexes with catalytic or medicinal properties?
Methodological Answer:
- ZnCl₂ Complexation : React with ZnCl₂ in ethanol to form octahedral complexes; characterize via UV-Vis (d-d transitions at 450–500 nm) and cyclic voltammetry (redox peaks at −0.5 to −1.2 V) .
- Anticancer Screening : Test complexes against MCF-7 cells (MTT assay) and compare IC₅₀ values with cisplatin controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
